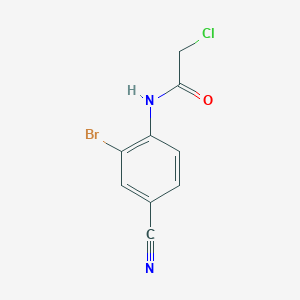
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide, also known as CPAA, is a chemical compound that has been extensively researched for its potential applications in various fields. CPAA is a pyrimidine derivative that has a chloro group and a phenyl group attached to it. It has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research.
作用机制
The mechanism of action of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has also been found to inhibit the activity of various kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in good yields. It exhibits various biochemical and physiological effects, making it a useful compound for studying various biological processes. However, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide. One potential direction is the development of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the synthesis of novel 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide derivatives with improved properties, such as increased solubility and longer half-life. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide can also be used as a starting material for the synthesis of other biologically active compounds, which can be studied for their potential applications in various fields.
合成方法
The synthesis of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 2-phenylpyrimidine-5-amine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide. The synthesis of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide is relatively simple, and the compound can be obtained in good yields.
科学研究应用
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been found to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of anticancer drugs.
In the field of organic chemistry, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been used as a building block for the synthesis of various pyrimidine derivatives. It has also been used as a starting material for the synthesis of other biologically active compounds.
属性
IUPAC Name |
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-6-11(17)16-10-7-14-12(15-8-10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYMKRMRZZRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7557440.png)

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)
